2-Amino-5-ethylidene-1-methylimidazol-4-one exemplifies a class of imidazo[4,5-f]quinoline (IQ-type) heterocyclic aromatic amines (HAAs) that require metabolic activation to exert genotoxicity. The bioactivation cascade initiates with cytochrome P450 (primarily CYP1A2)-mediated N-hydroxylation, converting the exocyclic amine group to a reactive N-hydroxy derivative. This electrophilic intermediate undergoes further activation via phase II enzymes, particularly sulfotransferases (SULTs) or acetyltransferases (NATs), forming unstable esters (sulfate or acetate) that spontaneously decompose to nitrenium ions. These highly reactive species covalently bind to DNA nucleophilic sites, primarily forming C8-dG adducts (at deoxyguanosine residues), though minor adducts at N²-dG and dA sites have also been documented [1] [5].
The nitrenium ion exhibits a strong preference for C8 of guanine due to its high electron density. This results in the formation of N-(deoxyguanosin-8-yl)-2-amino-5-ethylidene-1-methylimidazol-4-one as the predominant DNA lesion. Structural analyses indicate that the ethylidene moiety influences adduct conformation, potentially facilitating syn rotational isomers that evade DNA repair machinery. These bulky adducts induce helical distortions, leading to replication fork stalling. During translesion synthesis, error-prone DNA polymerases (e.g., Pol η, Pol κ) may incorporate incorrect nucleotides opposite the adduct, predominantly yielding G→T transversions—a hallmark mutation observed in oncogenes (e.g., ras) and tumor suppressors (e.g., p53) in HAA-associated cancers [1] [7] [9].
Table 1: Key Enzymes in Metabolic Activation of IQ-Type HAAs
Enzyme System | Role in Activation | Reactive Intermediate | Primary DNA Adduct |
---|---|---|---|
Cytochrome P450 (CYP1A2) | N-hydroxylation | N-hydroxy-HAA | Not directly adduct-forming |
Sulfotransferase (SULT) | Sulfate esterification | Sulfonyloxy ester | C8-dG adduct |
O-Acetyltransferase (NAT) | Acetate esterification | Acetoxy ester | C8-dG adduct |
Nitrenium ion | Electrophilic attack | Nitrenium species | N²-dG, dA adducts (minor) |
2-Amino-5-ethylidene-1-methylimidazol-4-one displays a mutagenic profile aligned with, yet distinct from, prototypical IQ-type amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). In Salmonella typhimurium mutagenicity assays (Ames test), it exhibits potent frameshift mutagenicity in strain TA98, which detects such mutations. Its mutagenic potency is amplified >100-fold in engineered derivatives like YG1024 and YG1029, which overexpress O-acetyltransferase activity—confirming the critical role of this enzyme in its bioactivation [1].
Quantitative comparisons reveal structural determinants of mutagenicity:
Table 2: Mutagenic Potency of Selected IQ-Type Heterocyclic Amines in S. typhimurium TA98
Compound | Structure | Revertants/µmol (TA98 + S9) | Activation Enzymes |
---|---|---|---|
2-Amino-5-ethylidene-1-methylimidazol-4-one | Ethylidene-methylimidazole | ~650,000 | CYP1A2, SULT1A1, NAT2 |
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | Quinoline-core | ~433,000 | CYP1A2, SULT1A1 |
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | Dimethyl-quinoxaline | ~447,000 | CYP1A2, NAT2 |
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | Phenylimidazole | ~1,200,000 | CYP1A2, NAT2 |
AαC (2-Amino-9H-pyrido[2,3-b]indole) | Pyridoindole | ~110,000 | CYP1A2, SULT1A1 |
While primarily formed during high-temperature cooking, 2-amino-5-ethylidene-1-methylimidazol-4-one may synergize with endogenous lipid peroxidation (LPO) pathways to amplify carcinogenesis. LPO generates electrophilic aldehydes like malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), and 4-oxo-2-nonenal (4-ONE), which form exocyclic DNA adducts (e.g., etheno-εdA, εdC, propano-dG). These lesions induce mutations (e.g., εdA→T transversions) and compromise genomic integrity [2] [9].
2-Amino-5-ethylidene-1-methylimidazol-4-one exacerbates LPO through dual mechanisms:
Notably, LPO products like 4-ONE can mimic HAA bioactivation pathways, forming DNA adducts structurally akin to those from 2-amino-5-ethylidene-1-methylimidazol-4-one. This mechanistic convergence suggests shared etiological roles in inflammation-associated cancers (e.g., colon, liver), where both dietary HAAs and endogenous LPO are elevated [6] [9].
Table 3: DNA Adducts from Lipid Peroxidation vs. 2-Amino-5-ethylidene-1-methylimidazol-4-one
Adduct Source | Representative Adduct | Mutation Signature | Repair Pathway |
---|---|---|---|
2-Amino-5-ethylidene-1-methylimidazol-4-one | N-(deoxyguanosin-8-yl)-HA | G→T transversions | Nucleotide excision repair (NER) |
Malondialdehyde (MDA) | Pyrimido[1,2-a]purin-10(3H)-one (M1dG) | T→A transversions | BER, NER |
4-Hydroxy-2-nonenal (4-HNE) | HNE-dG adducts | G→A transitions | BER |
4-Oxo-2-nonenal (4-ONE) | Etheno-adducts (εdA, εdC) | A→G transitions, C→A transversions | AlkB-mediated oxidation |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3